molecular formula C13H17N5O2S2 B2498551 N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide CAS No. 898630-69-8

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide

Cat. No.: B2498551
CAS No.: 898630-69-8
M. Wt: 339.43
InChI Key: OGOUMYKBGZEHAJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a complex organic compound with a molecular formula of C13H17N5O2S2[_{{{CITATION{{{1{N-Cyclohexyl-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c]1,2,4 .... This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiadiazolo group, and an acetamide moiety[{{{CITATION{{{_1{N-Cyclohexyl-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c]1,2,4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazolo[2,3-c][1,2,4]triazine structure. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may be tested for its efficacy in treating various diseases or conditions, such as infections or inflammation.

Industry: In industry, this compound could be used in the development of new materials or chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide

  • This compound derivatives

  • Other thiadiazole derivatives

Uniqueness: this compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-8-11(20)18-12(16-15-8)22-13(17-18)21-7-10(19)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOUMYKBGZEHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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